molecular formula C6H3BrClF2NO B14039537 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine

2-Bromo-3-chloro-4-(difluoromethoxy)pyridine

Cat. No.: B14039537
M. Wt: 258.45 g/mol
InChI Key: IUFWPGSOLOKKEH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO. It is a colorless or pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine typically involves the following steps :

    Formation of 2,5-Diiodopyridine: Pyridine reacts with diiodomethane under appropriate conditions to form 2,5-diiodopyridine.

    Introduction of Bromine: 2,5-Diiodopyridine reacts with bromoethane under alkaline conditions to introduce the bromine group.

    Formation of the Final Product: The resulting 2-bromo-5-bromoethylpyridine reacts with methyl difluoroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-3-chloro-4-(difluoromethoxy)pyridine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-4-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

2-bromo-3-chloro-4-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H

InChI Key

IUFWPGSOLOKKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Cl)Br

Origin of Product

United States

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